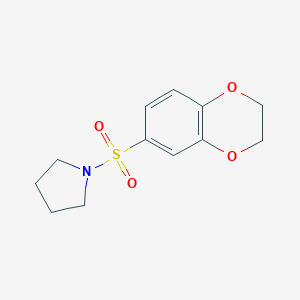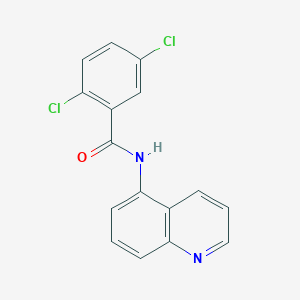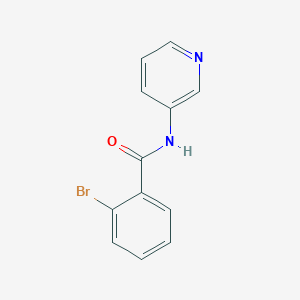
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine, also known as DBS-33, is a chemical compound that has been widely studied for its potential use in scientific research. It is a sulfonamide-based inhibitor that has been shown to have a high affinity for various enzymes and receptors in the body. In
Mecanismo De Acción
The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine involves its binding to the active site of various enzymes and receptors in the body. It acts as a competitive inhibitor, preventing the substrate from binding to the enzyme or receptor. This results in a decrease in the activity of the enzyme or receptor, which can have various physiological effects depending on the target.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the target enzyme or receptor. Inhibition of carbonic anhydrase IX has been shown to result in decreased tumor growth and increased sensitivity to chemotherapy in cancer cells. Inhibition of fatty acid amide hydrolase has been studied for its potential use in the treatment of pain and inflammation. Inhibition of the serotonin transporter and dopamine transporter has been shown to have potential use in the treatment of depression and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine is its high affinity for various enzymes and receptors, which makes it a potent inhibitor. Additionally, its sulfonamide group allows for easy modification to create analogs with improved potency or selectivity. However, one limitation is that its mechanism of action is dependent on the target enzyme or receptor, which can make it difficult to predict its effects in vivo.
Direcciones Futuras
For the study of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine include the development of analogs with improved potency or selectivity for specific targets. Additionally, further studies are needed to determine its potential use in the treatment of various diseases, including cancer, pain, inflammation, depression, and addiction. Finally, studies are needed to determine the safety and pharmacokinetics of this compound in vivo, which will be important for its potential use as a therapeutic agent.
Métodos De Síntesis
The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine involves a multi-step process that begins with the preparation of 1,2-dimethoxybenzene. This is followed by the reaction of 1,2-dimethoxybenzene with 1,3-dibromopropane to form 1-(2,3-dibromopropoxy)-2-methoxybenzene. The next step involves the reaction of 1-(2,3-dibromopropoxy)-2-methoxybenzene with sodium hydride to form 1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol. Finally, the sulfonamide group is introduced through the reaction of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol with p-toluenesulfonyl chloride and pyrrolidine.
Aplicaciones Científicas De Investigación
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine has been studied for its potential use as an inhibitor of various enzymes and receptors in the body. It has been shown to have a high affinity for carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This compound has also been studied as an inhibitor of fatty acid amide hydrolase, which is involved in the degradation of endocannabinoids. Additionally, this compound has been shown to have activity against the serotonin transporter and the dopamine transporter, which are involved in the regulation of mood and behavior.
Propiedades
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c14-18(15,13-5-1-2-6-13)10-3-4-11-12(9-10)17-8-7-16-11/h3-4,9H,1-2,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRKHAYXHJCJID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Fluoro-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B362249.png)
![7-(4-methoxybenzyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B362255.png)
![9-{4-[Ethyl-(2-hydroxy-ethyl)-amino]-but-2-ynyl}-9H-fluoren-9-ol](/img/structure/B362268.png)
![N-{2-[bis(3-phenyl-2-propynyl)amino]ethyl}-N,N-dimethylamine](/img/structure/B362270.png)
![3-(2-Chlorophenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B362283.png)

![6-(4-Methoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B362285.png)

![11-oxo-2,3,5,11-tetrahydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B362289.png)
![1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone](/img/structure/B362294.png)
![2-Benzyl-3-methyl-1-{[2-(morpholin-4-yl)ethyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B362305.png)


![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B362327.png)